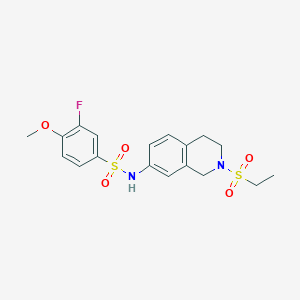

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a sulfonyl group (R-SO2-R’), which is an important functional group in organic chemistry . Sulfonyl groups are typically unreactive and due to their rigidity, compounds containing sulfonyl groups are typically crystalline . The compound also contains a tetrahydroisoquinoline group, which is a type of nitrogen-containing heterocycle. These groups are often found in biologically active compounds.

Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure and the conditions under which it’s used. Sulfonamides can undergo a variety of acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, sulfonamides are typically crystalline due to the rigidity of the sulfonyl group .Scientific Research Applications

Crystallographic Insights and Molecular Modeling

One study focused on the crystallographic analysis and molecular modeling of a compound displaying an intramolecular N—H⋯O=S interaction, leading to the formation of hydrogen-bonded chains. This analysis aligns with theoretical studies suggesting the significance of the sulfonylurea fragment's conformation (Gelbrich, Haddow, & Griesser, 2011).

Anticancer and Pro-apoptotic Effects

Research into sulfonamide derivatives has revealed their potential in inducing pro-apoptotic effects in cancer cells. By synthesizing compounds bearing the sulfonamide fragment and evaluating their in vitro anticancer activity, studies have shown significant reductions in cell proliferation and the induction of pro-apoptotic genes, suggesting a mechanism mediated by activation of p38 (Cumaoğlu et al., 2015).

Inhibition of Protein Kinases

Isoquinolinesulfonamides have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. The substitution of the naphthalene ring with isoquinoline in derivatives led to selective inhibition of these kinases, offering insights into the development of inhibitors that are selective toward specific protein kinases (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Broad-Spectrum Antibacterial Applications

The synthesis of new sulfonamide compounds has demonstrated potent broad-spectrum antibacterial properties, effective against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential role in addressing antibiotic resistance and developing new antibacterial agents (Hashimoto et al., 2007).

Alzheimer’s Disease Therapeutic Agents

A study focusing on the synthesis of sulfonamide derivatives as potential therapeutic agents for Alzheimer’s disease highlighted their inhibitory effects on acetylcholinesterase. This research suggests the possibility of designing more potent inhibitors based on the structural characteristics of these compounds, offering a promising direction for Alzheimer’s disease treatment (Abbasi et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O5S2/c1-3-27(22,23)21-9-8-13-4-5-15(10-14(13)12-21)20-28(24,25)16-6-7-18(26-2)17(19)11-16/h4-7,10-11,20H,3,8-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTWZVJYOPZHJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2471387.png)

![tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate](/img/structure/B2471388.png)